2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Overview
Description
“2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is a chemical compound . It is frequently encountered as a scaffold in medicinal chemistry . This heterocyclic unit is present in an extensively studied class of potent and orally active non-peptide arginine-vasopressin antagonists for both V1A and V2 receptors .
Synthesis Analysis
A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed . This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule . A three-stage sequence has been developed for the synthesis of the first key amine hydrate intermediate .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is complex and involves a tetrahydro-1-benzazepine nucleus . This nucleus is a key component of the compound’s structure and is crucial to its function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” are complex and involve multiple stages . These reactions revolve around the acylation of an unprotected amino benzoic acid and subsequent high-yield telescoped processes for the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, has been synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds were synthesized in good to excellent yields, indicating efficient synthetic routes (Almansour et al., 2016).
- Structural Analysis : Computational methods, such as Density Functional Theory (DFT), were used to analyze the molecular structure of these compounds. This includes charge distributions and molecular electrostatic potential (MEP) maps, providing insights into the electronic properties of these molecules (Almansour et al., 2016).
Biological Activities
- Antitumor Activity : Research on 1-substituted-2-methyl-5-nitrobenzimidazoles, structurally similarto 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, revealed potential antitumor effects. These compounds were tested against breast cancer cells, with some showing significant activity. This suggests the potential of such compounds in cancer therapy (Ramla et al., 2006).
Sigma-1 Receptor Modulation : SKF83959, a compound structurally related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, showed significant modulation of the sigma-1 receptor. This suggests potential therapeutic applications in neurological and psychiatric conditions (Guo et al., 2013).
Nonlinear Optical Properties : The nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine hybrids, similar to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, were investigated. One compound showed potential as a candidate for NLO applications, indicating possible uses in photonics and optoelectronics (Almansour et al., 2016).
Molecular Docking and Dynamics
- Molecular Docking Studies : A novel compound related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine underwent molecular docking studies to determine its binding modes within the leucine-rich repeat kinase 2 active site. This provides insights into its potential pharmacological activities (El Bakri et al., 2020).
properties
IUPAC Name |
2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNIZYMESYDMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462980 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
CAS RN |
318237-73-9 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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